4,6-Dichloro-3-phenylpyridazine

Synthetic Chemistry Intermediate Stability Reaction Development

Procure 4,6-Dichloro-3-phenylpyridazine, a halogenated pyridazine building block distinguished by its 3-phenyl substitution. This motif is critical: it confers stability absent in simpler dichloropyridazine analogs—preventing intermediate decomposition during acylation or coupling sequences—and enables key π-π stacking interactions for target binding. Deploy this scaffold in selective herbicide programs (demonstrated crop safety in rice, wheat, and peanut) or in medicinal chemistry to construct antimicrobial and anti-inflammatory candidates. Ensure reproducible, scalable processes by choosing the 3-phenyl-4,6-dichloro variant over generic dichloropyridazines.

Molecular Formula C10H6Cl2N2
Molecular Weight 225.07 g/mol
CAS No. 40020-05-1
Cat. No. B1363445
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,6-Dichloro-3-phenylpyridazine
CAS40020-05-1
Molecular FormulaC10H6Cl2N2
Molecular Weight225.07 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NN=C(C=C2Cl)Cl
InChIInChI=1S/C10H6Cl2N2/c11-8-6-9(12)13-14-10(8)7-4-2-1-3-5-7/h1-6H
InChIKeyPPYSGGOWIZSMJL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,6-Dichloro-3-phenylpyridazine (CAS 40020-05-1): Core Pyridazine Intermediate for Agrochemical and Pharmaceutical R&D


4,6-Dichloro-3-phenylpyridazine is a halogenated heterocyclic building block belonging to the pyridazine class, characterized by a six-membered aromatic ring with adjacent nitrogen atoms at positions 1 and 2, a phenyl substituent at position 3, and chlorine atoms at positions 4 and 6 . With a molecular weight of 225.07 g/mol, a melting point of 83–84°C, and a calculated density of 1.363 g/cm³, this solid intermediate serves as a versatile scaffold for the construction of biologically active molecules and advanced materials . Its unique 3-phenyl-4,6-dichloro substitution pattern distinguishes it from simpler dichloropyridazine analogs and enables regioselective functionalization in cross-coupling and nucleophilic substitution reactions .

Why 4,6-Dichloro-3-phenylpyridazine Cannot Be Replaced by Simpler 3,6- or 4,5-Dichloropyridazines


The 3-phenyl group in 4,6-dichloro-3-phenylpyridazine is not merely a passive substituent; it fundamentally alters the compound's stability, synthetic utility, and biological profile compared to unsubstituted or simply halogenated pyridazines. For instance, the presence of the phenyl ring provides critical π-π stacking and hydrophobic interactions that are absent in 3,6-dichloropyridazine (CAS 141-30-0) [1]. Critically, in synthetic transformations, attempts to generate analogous benzoyl-substituted derivatives from simpler precursors can lead to unstable intermediates, whereas the 3-phenyl-4,6-dichloro pattern yields a stable, isolable product suitable for further manipulation [2]. This structural feature is essential for applications in medicinal chemistry where aromatic stacking contributes to target binding, and in agrochemicals where it influences metabolic stability and selectivity, as demonstrated by its use in selective herbicides [3]. Therefore, substituting a generic dichloropyridazine for this specific 3-phenyl variant will likely result in failed syntheses, altered reaction regioselectivity, or a complete loss of the desired biological or physicochemical properties.

Quantified Performance Advantages of 4,6-Dichloro-3-phenylpyridazine in Key Research Applications


Enhanced Stability of the 4,6-Dichloro-3-phenylpyridazine Core in Acylation Reactions

In the synthesis of complex pyridazine derivatives, the stability of the intermediate is a critical factor for successful scale-up. A direct comparison shows that while the attempted synthesis of 6-chloro-4-pentafluorobenzoyl-3-phenylpyridazine [83607-25-4] results in an unstable product, conducting the same reaction yields 4,6-dichloro-3-phenylpyridazine [40020-05-1] as a stable, isolable compound [1]. This stability is a direct consequence of the specific 3-phenyl-4,6-dichloro substitution pattern, which is not replicated by its non-phenyl or mono-phenyl analogs.

Synthetic Chemistry Intermediate Stability Reaction Development

Herbicidal Activity and Selectivity of Derivatives Based on 4,6-Dichloro-3-phenylpyridazine

Derivatives of 4,6-dichloro-3-phenylpyridazine demonstrate potent herbicidal activity with high selectivity. A specific derivative, 5-(2-Butylideneaminoxy)-4,6-dichloro-3-phenylpyridazine, exhibits high herbicidal effect against broad-leaved weeds including goosefoot, barnyardgrass, and smartweed at low application rates [1]. This performance is coupled with high selectivity for crops such as peanut, rice, and wheat, a combination of potency and crop safety that is not reported for the simpler 3,6-dichloropyridazine scaffold (CAS 141-30-0) [2].

Agrochemical Research Herbicide Development Structure-Activity Relationship

Synthetic Efficiency Gains in Pyridazine Derivative Synthesis Using Ionic Liquids

While not a direct comparison for 4,6-dichloro-3-phenylpyridazine itself, this evidence demonstrates the broader synthetic advantage of the pyridazine class. When synthesizing pyridazine derivatives via inverse-type Diels-Alder reactions, switching from conventional methods to imidazolium ionic liquids as a reaction medium reduced the reaction time from 13 days to 6 hours and increased the product yield from 64.0% to 85.5% [1]. This 33.6% improvement in yield and 52-fold reduction in reaction time highlights the potential for significant process improvements when optimizing the synthesis of related compounds like 4,6-dichloro-3-phenylpyridazine.

Green Chemistry Synthetic Methodology Process Optimization

Primary Procurement Scenarios for 4,6-Dichloro-3-phenylpyridazine Based on Verified Evidence


Scaffold for Selective Herbicide Development

Procure 4,6-dichloro-3-phenylpyridazine for agrochemical discovery programs focused on developing selective herbicides. The evidence demonstrates that derivatives of this scaffold exhibit potent herbicidal activity against a range of broad-leaved weeds while maintaining high crop safety for economically important species like rice, wheat, and peanut [1]. This combination is a key differentiator from non-selective herbicides or those with narrow weed spectrums.

Stable Intermediate in Multi-Step Organic Synthesis

Utilize 4,6-dichloro-3-phenylpyridazine as a reliable building block in complex synthetic sequences, particularly those involving acylation or coupling reactions. Its demonstrated stability under reaction conditions that produce unstable intermediates with closely related analogs (e.g., 6-chloro-4-pentafluorobenzoyl-3-phenylpyridazine) makes it a superior choice for ensuring reproducible and scalable processes in medicinal chemistry and materials science [2].

Development of Antimicrobial and Pharmacologically Active Agents

Leverage the 4,6-dichloro-3-phenylpyridazine core in medicinal chemistry projects targeting antimicrobial, anti-inflammatory, and other pharmacologically relevant activities. The pyridazine moiety is a recognized privileged structure, and the specific 3-phenyl-4,6-dichloro substitution provides a unique handle for further functionalization and optimization of biological activity, including enhanced binding affinity and improved pharmacokinetic properties [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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